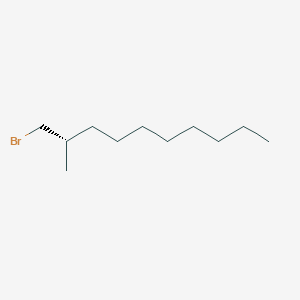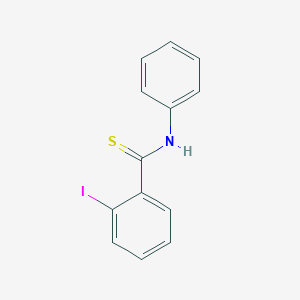
2-Iodo-N-phenylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of aromatic thioamides It is characterized by the presence of an iodine atom and a phenyl group attached to a benzene ring, along with a carbothioamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-phenylbenzene-1-carbothioamide typically involves the reaction of iodobenzene with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-phenylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Iodo-N-phenylbenzene-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. The iodine atom and the carbothioamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-phenylbenzene-1-carbothioamide: Similar structure but with a bromine atom instead of iodine.
2-Chloro-N-phenylbenzene-1-carbothioamide: Similar structure but with a chlorine atom instead of iodine.
N-Phenylbenzene-1-carbothioamide: Lacks the halogen substituent.
Uniqueness
2-Iodo-N-phenylbenzene-1-carbothioamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Número CAS |
78728-06-0 |
|---|---|
Fórmula molecular |
C13H10INS |
Peso molecular |
339.20 g/mol |
Nombre IUPAC |
2-iodo-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10INS/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |
Clave InChI |
LYPOHTYJPMOIDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


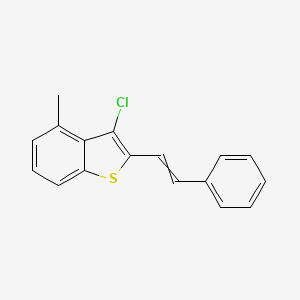
propanedioate](/img/structure/B14429364.png)
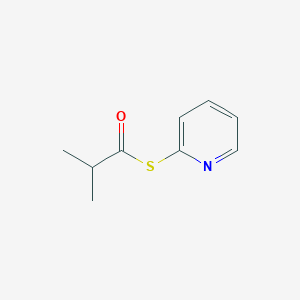

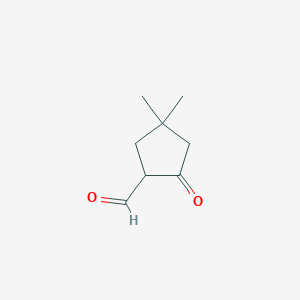
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
